1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one is an organic compound that features a piperidine ring substituted with two fluorine atoms and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable phenylpropanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms on the piperidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The phenylpropanone moiety may also play a role in modulating the compound’s activity by influencing its overall conformation and electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler analog that lacks the phenylpropanone moiety.
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one: A structurally related compound with a different substitution pattern.
2-(4,4-Difluoropiperidin-1-yl)pyrimidine: Another related compound with a pyrimidine ring instead of a phenylpropanone moiety.
Uniqueness
1-(4,4-Difluoropiperidin-1-yl)-3-phenylpropan-1-one is unique due to the presence of both the difluoropiperidine and phenylpropanone groups. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c15-14(16)8-10-17(11-9-14)13(18)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVQQJPNQYRLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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